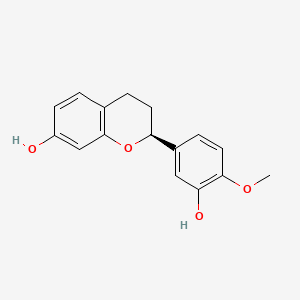

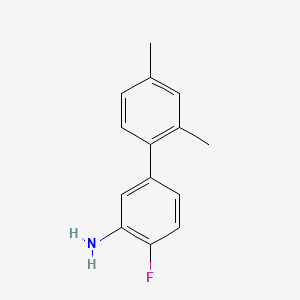

![molecular formula C8H6BrN3O B597407 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol CAS No. 1228666-56-5](/img/structure/B597407.png)

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

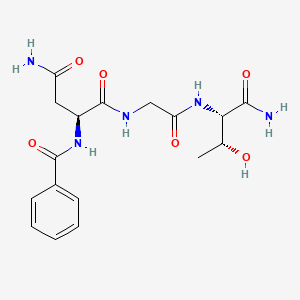

“7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol” is a chemical compound with the empirical formula C8H6BrN3O and a molecular weight of 240.06 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the nonaqueous diazotization of an intermediate with t-BuONO and SbBr3 in CH2Br2, which is then reacted with guanidine to afford the final product .Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol” is represented by the SMILES stringCc1nc(O)c2ncc(Br)cc2n1 . This compound is part of the pyridopyrimidines family, which are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . Physical And Chemical Properties Analysis

“7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.科学研究应用

Synthesis and Biological Activities

Kinase Inhibition : Emmanuel Deau et al. (2013) synthesized 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their analogues, showing potent inhibition of Ser/Thr kinases, particularly CLK1, indicating potential applications in targeting specific kinases (Deau et al., 2013).

Antiviral and Antitumor Activity : A study by C. R. Petrie et al. (1985) on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed significant in vitro activity against measles and moderate antitumor activity against leukemia, highlighting the therapeutic potential of these compounds (Petrie et al., 1985).

Antihypertensive Effects : A study by L. Bennett et al. (1981) on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated notable antihypertensive activity in hypertensive rats, suggesting potential applications in cardiovascular medicine (Bennett et al., 1981).

Anticancer Properties : The work of E. Grivsky et al. (1980) on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) showed significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as an anticancer agent (Grivsky et al., 1980).

Chemical Synthesis and Analysis

Suzuki Cross-Coupling Reaction : A study by Gulraiz Ahmad et al. (2017) utilized palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, indicating the utility of this method in creating diverse chemical structures (Ahmad et al., 2017).

Corrosion Inhibition : M. Yadav et al. (2015) investigated new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, as inhibitors of mild steel corrosion in acidic medium, demonstrating the potential of these compounds in material science (Yadav et al., 2015).

Epidermal Growth Factor Receptor Inhibition : Research by J. Smaill et al. (2000) on 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides revealed their role as irreversible inhibitors of the epidermal growth factor receptor, highlighting their significance in cancer research (Smaill et al., 2000).

安全和危害

未来方向

Pyridopyrimidines, including “7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol”, have shown therapeutic interest and have been studied in the development of new therapies . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years , indicating a promising future direction for this compound.

属性

IUPAC Name |

7-bromo-2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c1-4-11-6-2-5(9)3-10-7(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAHOXUNIGVBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678389 |

Source

|

| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol | |

CAS RN |

1228666-56-5 |

Source

|

| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

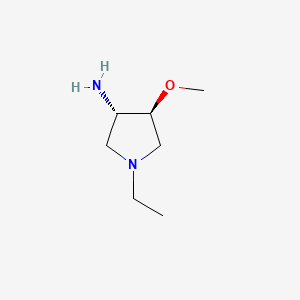

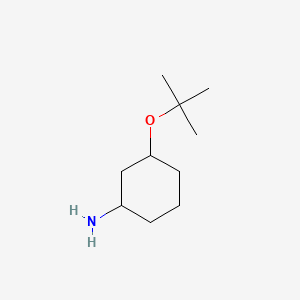

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

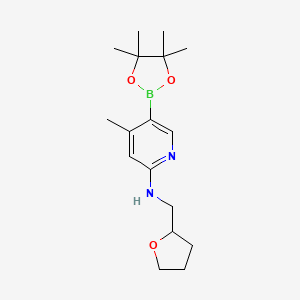

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)